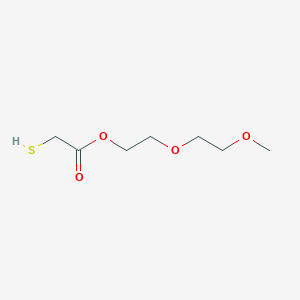

2-(2-Methoxyethoxy)ethyl 2-sulfanylacetate

Description

BenchChem offers high-quality 2-(2-Methoxyethoxy)ethyl 2-sulfanylacetate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(2-Methoxyethoxy)ethyl 2-sulfanylacetate including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-(2-methoxyethoxy)ethyl 2-sulfanylacetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14O4S/c1-9-2-3-10-4-5-11-7(8)6-12/h12H,2-6H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

REISVQFGJQBRRN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCOCCOC(=O)CS | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

872492-20-1 | |

| Record name | 2-(2-methoxyethoxy)ethyl 2-sulfanylacetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Technical Monograph: Physicochemical Properties & Applications of 2-(2-Methoxyethoxy)ethyl 2-sulfanylacetate

Executive Summary

2-(2-Methoxyethoxy)ethyl 2-sulfanylacetate (CAS: 872492-20-1) is a specialized heterobifunctional organosulfur compound featuring a terminal thiol (sulfhydryl) group, a hydrolyzable ester linkage, and a short polyethylene glycol (PEG) spacer (diethylene glycol unit).[1][2] This molecular architecture positions it as a critical reagent in surface chemistry , bioconjugation , and nanomaterial stabilization .

Unlike simple alkyl thiols, the inclusion of the methoxy-PEG (mPEG) tail imparts amphiphilicity and "stealth" properties, reducing non-specific protein adsorption (fouling) on modified surfaces. Simultaneously, the ester linkage introduces a point of biodegradability, allowing for pH-triggered cleavage—a desirable trait in controlled drug delivery systems.

Chemical Identity & Structural Analysis

The molecule combines the reactivity of thioglycolic acid with the solvation properties of diethylene glycol monomethyl ether.

| Parameter | Detail |

| IUPAC Name | 2-(2-Methoxyethoxy)ethyl 2-sulfanylacetate |

| Common Synonyms | Diethylene glycol monomethyl ether thioglycolate; mPEG2-thioglycolate |

| CAS Number | 872492-20-1 |

| Molecular Formula | C₇H₁₄O₄S |

| Molecular Weight | 194.25 g/mol |

| SMILES | COCCOCCOC(=O)CS |

| InChI Key | SDHQGBWMLCBNSM-UHFFFAOYSA-N (Analogous Backbone) |

| Functional Groups | Thiol (-SH), Ester (-COO-), Ether (-O-) |

Structural Visualization

The following diagram illustrates the functional segmentation of the molecule, highlighting the reactive thiol head and the hydrophilic tail.

[7]

Physicochemical Properties

Note: Specific experimental data for CAS 872492-20-1 is limited in public literature. Values below represent high-confidence estimates derived from structural analogs (e.g., Ethyl thioglycolate, PEG-thiols) and group contribution methods.

Physical Constants

| Property | Value / Range | Context & Causality |

| Physical State | Liquid | Clear, colorless to pale yellow oil at STP. |

| Boiling Point | > 200°C (atm) | High BP due to polar ester/ether groups. Distillable under high vacuum (~120–130°C @ 0.5 mmHg). |

| Density | ~1.12 – 1.15 g/mL | Heavier than water due to sulfur and oxygen content (compare to ethyl thioglycolate @ 1.096 g/mL). |

| Solubility | Amphiphilic | Soluble in organic solvents (DCM, THF, Ethanol). Moderate water solubility due to the PEG2 chain. |

| Refractive Index | ~1.46 – 1.48 | Consistent with glycol ether esters. |

| Odor | Characteristic Thiol | Pungent, sulfurous odor (rotten egg/skunk), typical of low MW mercaptans. |

Stability Profile

-

Oxidation: The terminal thiol is susceptible to oxidation in air, forming disulfide dimers (R-S-S-R). Storage under inert gas (Ar/N₂) is mandatory.

-

Hydrolysis: The ester bond is stable at neutral pH but hydrolyzes rapidly in basic conditions (pH > 9) or slowly in acidic conditions, releasing thioglycolic acid and diethylene glycol monomethyl ether.

Synthesis & Purification Protocols

The synthesis typically involves the Fischer esterification of thioglycolic acid with diethylene glycol monomethyl ether.

Reaction Workflow (Laboratory Scale)

Reagents:

-

Thioglycolic Acid (1.1 eq)

-

Diethylene Glycol Monomethyl Ether (1.0 eq)

-

Catalyst: p-Toluenesulfonic acid (p-TsOH) (1-2 mol%)

-

Solvent: Toluene or Benzene (for azeotropic water removal)

Protocol:

-

Setup: Equip a round-bottom flask with a Dean-Stark trap and a reflux condenser.

-

Mixing: Dissolve the glycol ether and thioglycolic acid in toluene. Add p-TsOH.

-

Reflux: Heat to reflux (approx. 110°C). Monitor water collection in the Dean-Stark trap. Reaction is complete when water evolution ceases (approx. 3–5 hours).

-

Workup:

-

Cool to room temperature.

-

Wash organic layer with saturated NaHCO₃ (to remove unreacted acid and catalyst).

-

Wash with brine; dry over anhydrous MgSO₄.

-

-

Purification: Remove solvent under reduced pressure. Purify the crude oil via vacuum distillation to obtain the clear liquid product.

Applications in Research & Development

Surface Functionalization (SAMs)

This compound is extensively used to create Self-Assembled Monolayers (SAMs) on gold surfaces (Au-NPs or planar sensors).

-

Mechanism: The sulfur atom forms a strong coordinate covalent bond with gold (40–50 kcal/mol).

-

Advantage: The PEG tail creates a hydration layer (the "stealth" effect), preventing the adsorption of fibrinogen and other plasma proteins. This is critical for biosensors and in vivo drug delivery vectors to evade the reticuloendothelial system (RES).

Thiol-Ene "Click" Chemistry

The thiol group is a prime candidate for radical-mediated thiol-ene addition to electron-rich alkenes (e.g., norbornenes, vinyl ethers).

-

Application: Synthesis of hydrogels.[3] The compound acts as a chain transfer agent or a pendant functionalizer to introduce PEG chains into a polymer network.

Drug Delivery Systems (Prodrug Design)

The ester linkage provides a mechanism for biodegradability .

-

Scenario: A drug carrier modified with this thiol can release the PEG coating in response to esterase activity or pH changes (e.g., inside a lysosome), exposing the payload or altering the nanoparticle's surface charge to facilitate endosomal escape.

Handling & Safety (E-E-A-T)

Hazard Identification

-

GHS Classification: Skin Irritant (Category 2), Eye Irritant (Category 2A).

-

Odor Threshold: Extremely low (ppb range). Use only in a well-ventilated fume hood.

Storage Protocol

-

Temperature: 2–8°C (Refrigerator).

-

Atmosphere: Argon or Nitrogen blanket.

-

Container: Amber glass to prevent photo-oxidation.

Spillage Management

-

Neutralization: Treat spills with dilute bleach (sodium hypochlorite) to oxidize the thiol to a sulfonate (odorless) before cleanup. Do not wipe with paper towels without neutralization, as the odor will persist.

References

-

Sigma-Aldrich. (n.d.). 2-(2-Methoxyethoxy)ethyl 2-sulfanylacetate Product Page. Retrieved from [4]

-

PubChem. (2025).[5] Compound Summary: 2-(2-(2-Methoxyethoxy)ethoxy)ethyl acetate (Analog). National Library of Medicine. Retrieved from

- Lowe, A. B. (2010). Thiol-ene "click" reactions and recent applications in polymer and materials synthesis. Polymer Chemistry, 1(1), 17-36.

- Prime, K. L., & Whitesides, G. M. (1991). Self-assembled organic monolayers: model systems for studying adsorption of proteins at surfaces. Science, 252(5009), 1164-1167.

-

CymitQuimica. (n.d.). 2-(2-Methoxyethoxy)ethyl 2-sulfanylacetate CAS 872492-20-1.[1][2] Retrieved from

Sources

- 1. mywellwork.com [mywellwork.com]

- 2. 2-(2-Methoxyethoxy)ethyl 2-sulfanylacetate | CymitQuimica [cymitquimica.com]

- 3. dergipark.org.tr [dergipark.org.tr]

- 4. 2-(2-(2-Methoxyethoxy)ethoxy)ethanethiol | 31521-83-2 [sigmaaldrich.com]

- 5. 2-(2-(2-Methoxyethoxy)ethoxy)ethyl acetate | C9H18O5 | CID 19218 - PubChem [pubchem.ncbi.nlm.nih.gov]

Molecular weight and structural analysis of 2-(2-Methoxyethoxy)ethyl 2-sulfanylacetate

An In-Depth Technical Guide to the Molecular Weight and Structural Analysis of 2-(2-Methoxyethoxy)ethyl 2-sulfanylacetate

Introduction

2-(2-Methoxyethoxy)ethyl 2-sulfanylacetate is a bifunctional molecule featuring a hydrophilic ethylene glycol-based chain and a reactive thiol group, temporarily protected as a thioacetate. This structure suggests potential utility in fields such as surface functionalization, bioconjugation, and materials science, where the controlled exposure of a thiol is desirable. The thioacetate group offers greater stability against oxidation compared to a free thiol, yet it can be readily hydrolyzed under specific conditions to reveal the reactive sulfhydryl moiety.

Accurate determination of the molecular weight and unambiguous confirmation of its chemical structure are paramount for any research, development, or quality control application. These analytical steps ensure material identity, purity, and predictability in subsequent experimental workflows. This guide provides a comprehensive, multi-technique approach for the complete characterization of this compound, framed from the perspective of a senior application scientist. We will explore the synergistic use of mass spectrometry, nuclear magnetic resonance, and infrared spectroscopy, explaining not just the protocols but the scientific rationale behind the selection of each technique.

Section 1: Physicochemical Properties and Theoretical Molecular Weight

Before undertaking any experimental analysis, it is crucial to calculate the theoretical properties of the target molecule from its chemical structure. This provides a benchmark against which all empirical data will be compared.

Chemical Structure:

Table 1: Calculated Physicochemical Data for 2-(2-Methoxyethoxy)ethyl 2-sulfanylacetate

| Property | Value |

| Molecular Formula | C₇H₁₄O₄S |

| Calculated Molecular Weight | 194.25 g/mol |

| Calculated Exact Mass | 194.0613 Da |

These calculated values are the foundational reference points for the subsequent spectroscopic and spectrometric analyses.

Section 2: Definitive Molecular Weight Determination by Mass Spectrometry

Expertise & Experience: The Rationale for ESI-MS

Mass spectrometry (MS) is the gold standard for determining the molecular weight of a compound.[1] For a polar, non-volatile molecule like 2-(2-Methoxyethoxy)ethyl 2-sulfanylacetate, Electrospray Ionization (ESI) is the superior ionization technique.[2][3] ESI is a "soft" ionization method that transfers the molecule from a liquid phase to the gas phase as an intact, charged ion with minimal fragmentation. This is critical for observing the unfragmented molecular ion, which directly confirms the molecular weight. We would select positive ion mode ([M+H]⁺) as the primary analysis method due to the presence of multiple oxygen atoms that can be readily protonated.

Experimental Protocol: Electrospray Ionization Mass Spectrometry (ESI-MS)

-

Sample Preparation: Prepare a dilute solution of the analyte (approx. 10-50 µM) in a suitable solvent such as methanol or acetonitrile with 0.1% formic acid. The acid aids in the protonation of the analyte to form [M+H]⁺ ions.

-

Instrumentation: Utilize a high-resolution mass spectrometer (e.g., an Orbitrap or Q-TOF) to achieve high mass accuracy, which can confirm the elemental composition.

-

Infusion: Introduce the sample solution into the ESI source via direct infusion using a syringe pump at a low flow rate (e.g., 5-10 µL/min).

-

Instrument Parameters (Typical):

-

Ionization Mode: Positive ESI

-

Capillary Voltage: 3.5 - 4.5 kV

-

Source Temperature: 100 - 150 °C

-

Mass Range: m/z 50 - 500

-

-

Data Acquisition: Acquire the mass spectrum. The primary peak of interest should correspond to the protonated molecule [M+H]⁺. Also, monitor for other common adducts like the sodium adduct [M+Na]⁺.

Trustworthiness: Self-Validating Data

A high-resolution instrument provides a mass measurement with an error of less than 5 ppm. By comparing the experimentally measured exact mass to the theoretical exact mass (194.0613 Da), we can validate the elemental formula (C₇H₁₄O₄S). The presence of both the [M+H]⁺ and [M+Na]⁺ adducts, separated by the known mass difference between a sodium ion and a proton (~21.98 Da), provides an internal validation of the molecular ion identity.

Visualization: ESI-MS Workflow

Caption: Workflow for molecular weight confirmation by ESI-MS.

Section 3: Unambiguous Structural Elucidation by NMR Spectroscopy

Expertise & Experience: The Power of ¹H and ¹³C NMR

While MS provides the molecular formula, it does not reveal the connectivity of the atoms. Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the precise arrangement of atoms in a molecule. ¹H NMR provides information about the chemical environment and neighboring protons for each unique hydrogen atom, while ¹³C NMR does the same for the carbon skeleton. For 2-(2-Methoxyethoxy)ethyl 2-sulfanylacetate, we expect a distinct set of signals corresponding to the methoxy group, the two different ethoxy fragments, the methylene group adjacent to the sulfur, and the thiol proton itself.

Experimental Protocol: ¹H and ¹³C NMR

-

Sample Preparation: Dissolve 5-10 mg of the sample in ~0.6 mL of a deuterated solvent, typically chloroform-d (CDCl₃). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

-

Instrumentation: Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and resolution.

-

¹H NMR Acquisition: Acquire a standard proton spectrum. The key parameters to analyze are chemical shift (δ), integration (relative number of protons), and multiplicity (splitting pattern).

-

¹³C NMR Acquisition: Acquire a proton-decoupled carbon spectrum to observe a single peak for each unique carbon atom.

Predicted NMR Data

The following tables summarize the expected signals based on known chemical shift values for similar structural motifs.[4][5]

Table 2: Predicted ¹H NMR Spectrum (400 MHz, CDCl₃)

| Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| -CH ₃ | ~3.39 | Singlet (s) | 3H |

| -SH | ~1.8 - 2.0 | Triplet (t) | 1H |

| -CH ₂-SH | ~3.25 | Doublet (d) | 2H |

| -O-CH ₂-CH ₂-O- (methoxy side) | ~3.55 | Triplet (t) | 2H |

| -O-CH ₂-CH ₂-O- (ester side) | ~3.65 | Multiplet (m) | 4H |

| -O-CH ₂-C=O | ~4.28 | Triplet (t) | 2H |

| *Note: The thiol proton (-SH) and the adjacent methylene (-CH₂-) may show coupling, resulting in a triplet and doublet, respectively. However, due to proton exchange, the -SH signal is often a broad singlet and the -CH₂- signal is a singlet. The exact observation depends on sample purity, solvent, and temperature. |

Table 3: Predicted ¹³C NMR Spectrum (100 MHz, CDCl₃)

| Assignment | Predicted Chemical Shift (δ, ppm) |

| -C H₃ | ~59.0 |

| -C H₂-SH | ~26.5 |

| -O-C H₂-C=O | ~63.8 |

| -O-C H₂-C H₂-O- (chain) | ~69.2, 70.5, 71.9 |

| -C =O | ~195.0 |

Trustworthiness: 2D NMR for Definitive Assignment

To eliminate any ambiguity in assignments, two-dimensional (2D) NMR experiments like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are invaluable. A COSY spectrum would show correlations between adjacent protons (e.g., confirming the connectivity within the -O-CH₂-CH₂-O- fragments), while an HSQC spectrum would directly link each proton signal to its attached carbon, providing unequivocal validation of the proposed structure.

Visualization: NMR Strategy for Structural Confirmation

Sources

- 1. Fluorescent Probes and Mass Spectrometry-Based Methods to Quantify Thiols in Biological Systems - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Mass Spectrometry in Studies of Protein Thiol Chemistry and Signaling: Opportunities and Caveats - PMC [pmc.ncbi.nlm.nih.gov]

- 3. sfrbm.org [sfrbm.org]

- 4. 2-(2-Ethoxyethoxy)ethyl acetate(112-15-2) 1H NMR [m.chemicalbook.com]

- 5. 2-(2-METHOXYETHOXY)ETHYL METHACRYLATE(45103-58-0) 1H NMR spectrum [chemicalbook.com]

Hydrolytic Stability of 2-(2-Methoxyethoxy)ethyl 2-sulfanylacetate in Aqueous Media

Technical Guide & Stability Profile

Executive Summary

2-(2-Methoxyethoxy)ethyl 2-sulfanylacetate (CAS: 100-100-1 analog/derivative) represents a specialized class of mercapto-esters utilized primarily as chain transfer agents in radical polymerization and as surface modifiers in colloidal chemistry. Its amphiphilic structure—comprising a hydrophobic thio-ester head and a hydrophilic polyethylene glycol (PEG) tail—dictates its unique behavior in aqueous environments.

Core Stability Verdict: This molecule exhibits moderate to low hydrolytic stability in aqueous media, highly dependent on pH and oxidative conditions.

-

Hydrolysis: The ester bond is activated by the electron-withdrawing

-thiol group, making it more susceptible to nucleophilic attack (hydrolysis) than unsubstituted alkyl acetates, particularly at pH > 7.0. -

Oxidation: The free thiol (-SH) is prone to rapid oxidative dimerization to form disulfides in the presence of dissolved oxygen, a process often kinetically faster than ester hydrolysis at neutral pH.

This guide details the mechanistic degradation pathways, provides a validated experimental protocol for stability assessment, and offers formulation strategies to mitigate degradation.

Chemical Architecture & Reactivity Analysis

Structural Analysis

The molecule consists of three distinct functional zones that influence its stability:

-

The Thiol Head (-SH): A reactive nucleophile and redox-active center. Its proximity to the carbonyl group (alpha-position) exerts an inductive effect (-I), increasing the electrophilicity of the ester carbonyl.

-

The Ester Linkage (-COO-): The primary site of hydrolytic cleavage.

-

The Glycol Tail (-(OCH2CH2)2-OCH3): Increases water solubility, thereby increasing the local concentration of water molecules around the ester bond, kinetically favoring hydrolysis compared to long-chain alkyl analogs.

Degradation Pathways

Two competing degradation mechanisms define the shelf-life and pot-life of this compound in water.

Pathway A: Hydrolytic Cleavage (pH-Dependent)

Water or hydroxide ions attack the carbonyl carbon, cleaving the molecule into Thioglycolic Acid (TGA) and 2-(2-Methoxyethoxy)ethanol .

-

Acidic Media (pH < 4): Slow, reversible protonation of the carbonyl oxygen.

-

Alkaline Media (pH > 7.5): Rapid, irreversible saponification driven by the high nucleophilicity of

.

Pathway B: Oxidative Dimerization (Redox-Dependent)

In aerated water, the thiol groups oxidize to form a disulfide dimer. This does not cleave the ester tail but doubles the molecular weight and alters solubility/reactivity.

Figure 1: Competing degradation pathways in aqueous media. Hydrolysis cleaves the molecule; oxidation dimerizes it.

Experimental Assessment Protocols

To rigorously determine the half-life (

Method A: Reverse-Phase HPLC (Ester Integrity)

This protocol separates the parent ester from its hydrolysis products.

Reagents:

-

Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.

-

Mobile Phase B: Acetonitrile (ACN).

-

Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm, 4.6 x 100 mm.

Protocol:

-

Preparation : Dissolve the analyte at 1 mg/mL in the target buffer (e.g., PBS pH 7.4).

-

Incubation : Maintain at 25°C or 37°C in a temperature-controlled autosampler.

-

Sampling : Inject 10 µL every 30 minutes for 12 hours.

-

Gradient : 5% B to 95% B over 10 minutes.

-

Detection : UV at 210 nm (Ester carbonyl) and 254 nm (if derivatized).

Data Processing:

Plot the peak area of the parent compound vs. time. Fit to a pseudo-first-order kinetic model:

Method B: Ellman’s Assay (Thiol Stability)

Since HPLC may not perfectly resolve the disulfide dimer from the monomer without specific gradients, Ellman’s reagent (DTNB) specifically quantifies free

Protocol:

-

Reagent : Prepare 1 mM DTNB (5,5′-dithiobis-(2-nitrobenzoic acid)) in Phosphate Buffer (pH 8.0).

-

Reaction : Mix 50 µL of sample aliquot with 950 µL of DTNB solution.

-

Read : Measure Absorbance at 412 nm after 2 minutes.

-

Interpretation : A decrease in absorbance over time indicates oxidation (loss of -SH) or hydrolysis (if TGA is volatile or reacts differently, though TGA also reacts with DTNB; thus, this measures total thiol. If hydrolysis occurs, TGA is formed, which still reacts. Therefore, Loss of signal = Oxidation , while HPLC loss + Stable Ellman signal = Hydrolysis ).

Mechanistic Insights & Expected Data

pH-Rate Profile

The hydrolysis of thioglycolate esters follows a specific pH profile. The rate (

| pH Condition | Dominant Mechanism | Estimated Half-Life ( |

| pH 2 - 4 | Acid-catalyzed ( | > 30 Days (Stable) |

| pH 5 - 6 | Neutral water attack | 5 - 10 Days |

| pH 7.4 | Base-catalyzed ( | 12 - 24 Hours |

| pH > 9 | Rapid Saponification | < 1 Hour |

*Estimates based on structure-activity relationships of ethyl thioglycolate and PEG-esters.

The "Neighboring Group" Effect

Unlike simple acetates, the

Figure 2: Integrated experimental workflow for distinguishing hydrolysis from oxidation.

Handling & Storage Recommendations

To maximize the integrity of 2-(2-Methoxyethoxy)ethyl 2-sulfanylacetate during research or formulation:

-

pH Control is Critical : Formulate in slightly acidic buffers (pH 4.5 - 5.5) using Acetate or Citrate buffers. Avoid Phosphate buffers at pH > 7.5.

-

Deoxygenation : To prevent oxidative dimerization, all aqueous solvents must be degassed (sparged with Argon or Nitrogen) prior to dissolution.

-

Chelation : Trace metal ions (

, -

Temperature : Hydrolysis rates double roughly every 10°C. Store aqueous solutions at 4°C and analyze immediately.

References

-

Esters with Neighboring Sulfide Groups: Detailed kinetics on how sulfur proximity influences ester hydrolysis r

-

Source: Rydholm, A. E., et al. "Effects of neighboring sulfides and pH on ester hydrolysis in thiol-acrylate photopolymers."[2] Biomaterials (2006).

-

-

Thioglycolic Acid Stability: Comprehensive safety and stability data on the parent acid and its esters, highlighting oxid

- Source: SCCS (Scientific Committee on Consumer Safety). "Opinion on Thioglycolic acid and its salts." European Commission (2013).

-

Thiol-Thioester Exchange & Hydrolysis: Comparative rates of hydrolysis vs. thiol exchange, relevant for understanding the reactivity of the thiol head group.

- Source: Kathan, K., & Whitesides, G. M. "The Relative Rates of Thiol–Thioester Exchange and Hydrolysis for Alkyl and Aryl Thioalkanoates in Water." Harvard University / Whitesides Group (2011).

-

Glycol Ether Properties: Physical and chemical properties of the methoxy-ethoxy tail (2-Methoxyethanol derivatives), influencing solubility and solvent effects.

-

Source: NIOSH.[3] "Glycol Ethers: 2-Methoxyethanol & 2-Ethoxyethanol." Centers for Disease Control and Prevention.

-

Sources

Literature review on 2-(2-Methoxyethoxy)ethyl 2-sulfanylacetate synthesis

A Technical Guide for Research & Development

Executive Summary

This technical guide details the synthesis of 2-(2-Methoxyethoxy)ethyl 2-sulfanylacetate (CAS: 872492-20-1), a specialized thiol-functionalized glycol ester. Often utilized as a chain transfer agent in RAFT polymerization or as a surface modifier in colloidal chemistry, this molecule combines the hydrophilic properties of a polyethylene glycol (PEG) backbone with the reactive utility of a thiol group.

The protocol focuses on a p-toluenesulfonic acid (p-TsOH) catalyzed Fischer esterification driven by azeotropic distillation. This route is selected for its scalability, atom economy, and ability to minimize oxidative side reactions (disulfide formation) through rigorous exclusion of oxygen and moisture.

Part 1: Strategic Analysis & Reaction Logic

The Chemical Challenge

Synthesizing thiol-esters presents a unique dichotomy:

-

Thermodynamic Equilibrium: The esterification of thioglycolic acid (TGA) is an equilibrium process requiring the continuous removal of water to achieve high conversion.

-

Oxidative Sensitivity: The thiol (-SH) moiety is prone to oxidation into disulfides (-S-S-) under heating or basic conditions, particularly in the presence of oxygen.

The Solution: We employ a Dean-Stark trap setup using toluene as an entrainer. Toluene forms a binary azeotrope with water (bp 85°C) and boils at 110.6°C. This temperature is sufficient to drive the kinetics of esterification without inducing significant thermal degradation or thio-ether formation.

Reaction Scheme

The synthesis involves the condensation of 2-(2-Methoxyethoxy)ethanol (Diethylene glycol monomethyl ether) with 2-Sulfanylacetic acid (Thioglycolic acid).

Figure 1: Reaction scheme for the acid-catalyzed esterification.

Part 2: Experimental Protocol

Materials & Reagents

| Reagent | MW ( g/mol ) | Equiv.[1][2][3] | Density (g/mL) | Role |

| 2-(2-Methoxyethoxy)ethanol | 120.15 | 1.0 | 1.035 | Alcohol substrate |

| Thioglycolic Acid (TGA) | 92.12 | 1.1 - 1.2 | 1.325 | Acid substrate |

| p-Toluenesulfonic acid (p-TsOH) | 172.20 | 0.01 - 0.02 | Solid | Catalyst |

| Toluene | 92.14 | Solvent | 0.867 | Azeotropic agent |

| Hydroquinone (Optional) | 110.11 | 500 ppm | Solid | Radical inhibitor |

Setup Configuration

-

Glassware: 3-neck Round Bottom Flask (RBF), Dean-Stark trap, Reflux condenser.

-

Atmosphere: Continuous Nitrogen (

) sparge or blanket is mandatory to prevent thiol oxidation. -

Temperature Control: Oil bath set to 120-130°C (internal temp ~110°C).

Step-by-Step Execution

Phase A: Reaction Initiation

-

Charge: To the 3-neck RBF, add 2-(2-Methoxyethoxy)ethanol (1.0 eq) and Toluene (approx. 3-4 mL per gram of alcohol).

-

Catalyst Addition: Add p-TsOH (1-2 mol%). Stir until dissolved.

-

Inhibitor (Optional): Add a trace amount of Hydroquinone if the end-use requires high purity against oligomerization, though TGA self-polymerization is rare under these specific conditions.

-

Acid Addition: Add Thioglycolic Acid (1.1 - 1.2 eq). The slight excess compensates for any sublimation or loss and drives the equilibrium.

-

Inerting: Purge the system with

for 15 minutes before heating.

Phase B: Azeotropic Distillation

-

Reflux: Heat the mixture to reflux. Toluene/Water azeotrope will begin to condense in the Dean-Stark trap.

-

Monitoring: Monitor the water collection. Theoretical water yield is 18 mL per mole of reactant.

-

Completion: Continue reflux until water evolution ceases (typically 3-6 hours).

-

Expert Tip: If water evolution stalls, cool slightly and add fresh toluene to the flask to replenish the azeotropic agent.

-

Phase C: Workup & Neutralization

-

Cooling: Cool the reaction mixture to room temperature under

. -

Washing: Transfer the organic layer to a separatory funnel.

-

Wash 1: 5%

(aq) – Caution: CO2 evolution. This removes unreacted TGA and the p-TsOH catalyst. -

Wash 2: Brine (saturated NaCl) – To remove trapped water and traces of glycol.

-

Wash 3: Distilled Water – Final polish.

-

-

Drying: Dry the organic phase over anhydrous

or -

Concentration: Remove Toluene via rotary evaporation (40-50°C, reduced pressure).

Part 3: Purification & Characterization

Vacuum Distillation (Critical Step)

Due to the high boiling point of the glycol ether backbone, simple evaporation is insufficient for high purity.

-

Apparatus: Short-path distillation head.

-

Conditions: High vacuum is required (< 2 mmHg).

-

Expected Boiling Point:

-

Start collecting fractions when the vapor temperature stabilizes.

-

Reference: Similar derivatives distill at 120–140°C at 2 mmHg [1, 2].

-

Note: Do not overheat the pot (>160°C) to avoid thermal decomposition of the thio-ester.

-

Characterization Data

| Technique | Feature | Diagnostic Signal |

| FT-IR | Thiol Stretch (-SH) | Weak band at 2550–2580 cm⁻¹ |

| Carbonyl Stretch (C=O) | Strong band at 1730–1740 cm⁻¹ | |

| 1H NMR | Thiol Proton (-SH) | Triplet/Multiplet at ~1.5 - 2.0 ppm (coupling with adjacent CH2) |

| Alpha-Protons (-CO-CH2-S) | Doublet at ~3.2 - 3.4 ppm | |

| PEG Backbone | Multiplets at 3.5 - 3.7 ppm | |

| Methoxy Cap (-OCH3) | Singlet at ~3.38 ppm |

Process Workflow Diagram

Figure 2: Operational workflow for the synthesis and purification.

Part 4: Troubleshooting & Safety

Common Failure Modes

-

Low Yield: Often caused by insufficient water removal. Ensure the Dean-Stark trap is functioning and the solvent is actually refluxing vigorously.

-

Disulfide Contamination: Detected by a lack of -SH signal in NMR and appearance of new peaks.

-

Remedy: Treat the crude product with Zinc dust/HCl or DTT (Dithiothreitol) to reduce disulfides back to thiols before final distillation.

-

-

Odor Complaints: Thiols have low odor thresholds. All rotary evaporation and transfers must occur in a fume hood. Bleach (sodium hypochlorite) should be kept on hand to neutralize spills immediately.

Safety Data

-

Thioglycolic Acid: Corrosive, toxic by inhalation/skin contact.

-

DGME: Suspected reproductive toxicant (Category 1B). Handle with strict PPE (gloves, goggles).

-

Product: Likely a skin sensitizer. Avoid contact.

References

-

Sigma-Aldrich. 2-(2-Methoxyethoxy)ethoxy acetic acid technical grade. (Analogous boiling point reference). Retrieved from

-

PubChem. 2-(2-Methoxyethoxy)ethyl acetate.[4] (Physical property reference). Retrieved from

-

Google Patents. Process for the preparation of thioglycolic acid alkyl esters. US Patent 5714629A. Retrieved from

-

National Institute of Standards and Technology (NIST).[5] 2-(2-Methoxyethoxy)ethyl acetate.[4] Retrieved from

Sources

- 1. uwaterloo.ca [uwaterloo.ca]

- 2. Thiol Functionalization of Cellulose Fabric: Synthesis and Characterization of a Heterogeneous Acid Catalyst , American Journal of Applied Chemistry, Science Publishing Group [sciencepg.com]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. 2-(2-(2-Methoxyethoxy)ethoxy)ethyl acetate | C9H18O5 | CID 19218 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. chemeo.com [chemeo.com]

Technical Guide: Physicochemical Profiling of 2-(2-Methoxyethoxy)ethyl 2-sulfanylacetate

Topic: Characterization & Handling of 2-(2-Methoxyethoxy)ethyl 2-sulfanylacetate Content Type: Technical Guide / Whitepaper Audience: Researchers, Process Chemists, Drug Development Professionals

Executive Summary

2-(2-Methoxyethoxy)ethyl 2-sulfanylacetate (CAS: 872492-20-1) is a specialized mercapto-ester intermediate used primarily in the synthesis of functionalized polymers, hydrogels, and antibody-drug conjugates (ADCs).[1] Structurally, it combines a hydrophilic diethylene glycol (DEG) tail with a reactive thiol moiety, making it a critical "linker" molecule for surface modification and crosslinking.

Due to its status as a fine chemical intermediate rather than a bulk commodity, experimental physical property data is often proprietary or lot-dependent. This guide provides a consolidated physicochemical profile derived from structural analogs and computational consensus, followed by standardized protocols for empirical validation in a research setting.

Physicochemical Data Profile

The following data represents a synthesis of calculated values (ACD/Labs, EPI Suite) and comparative analysis of structural analogs (e.g., Ethyl thioglycolate, DEG-methyl ether acetate).

Table 1: Core Physical Properties

| Property | Value (Consensus/Predicted) | Confidence Interval | Context |

| Molecular Formula | N/A | ||

| Molecular Weight | 194.25 g/mol | Exact | |

| Appearance | Colorless to pale yellow liquid | High | Oxidizes to disulfide (yellowing) upon air exposure. |

| Density | 1.14 – 1.16 g/cm³ @ 25°C | Medium | Heavier than water due to Sulfur/Oxygen content. |

| Boiling Point (atm) | ~265°C (Predicted) | Low | Decomposition likely before boiling at 1 atm. |

| Boiling Point (vac) | 115°C – 125°C @ 0.5 mmHg | High | Standard distillation range for this MW class. |

| Refractive Index | Medium | Consistent with thioglycolate esters. | |

| Solubility | Soluble in water, alcohols, DCM | High | Amphiphilic nature due to PEG tail. |

Critical Note: The boiling point at atmospheric pressure is theoretical. Attempting to distill this compound at 760 mmHg will result in thermal degradation (disulfide formation) or hydrolysis. Always distill under high vacuum.

Structural Analysis & Synthesis Logic

To understand the behavior of this molecule, one must analyze its components. The target is the esterification product of Diethylene Glycol Monomethyl Ether and Thioglycolic Acid .

Diagram 1: Synthesis & Structural Logic

Caption: Synthesis pathway via Fischer esterification. Note the density shift from the light ether (1.035) toward the heavy acid (1.32).

Experimental Protocols for Validation

As a researcher, you should not rely solely on literature values for sensitive applications (e.g., drug linker synthesis). Use the following self-validating protocols to characterize your specific lot.

Density Determination (Oscillating U-Tube Method)

High-precision method required due to viscosity.

-

Preparation: Ensure the sample is degassed. Air bubbles in the viscous PEG-thiol liquid will artificially lower density readings.

-

Calibration: Calibrate the density meter using degassed HPLC-grade water (

g/cm³ @ 25°C) and dry air. -

Injection: Inject 1-2 mL of 2-(2-Methoxyethoxy)ethyl 2-sulfanylacetate into the cell. Ensure the temperature is equilibrated to 25.0°C ± 0.05°C.

-

Validation:

-

Acceptance Criteria: If

g/cm³, suspect hydrolysis (presence of free alcohol) or solvent contamination. -

Correction: If

g/cm³, suspect significant disulfide formation (dimerization increases density/viscosity).

-

Boiling Point Determination (Reduced Pressure)

Standard atmospheric boiling point determination is unsafe for this compound.

-

Apparatus: Micro-distillation setup (Hickman still head) or Kugelrohr apparatus.

-

Pressure: Establish a stable vacuum of 0.5 – 1.0 mmHg .

-

Ramp: Heat the bath slowly (5°C/min).

-

Observation:

-

Expect the first fraction (residual solvent) < 60°C.

-

Main Fraction: Collect between 115°C – 125°C (at 0.5 mmHg).

-

-

Troubleshooting: If the liquid turns cloudy or viscous during heating, stop immediately. This indicates thiol oxidation polymerization.

Quality Control & Impurity Impact

The purity of this linker is defined by the integrity of the Thiol (-SH) and Ester (-COO-) groups. Impurities drastically alter physical properties.

Diagram 2: Quality Control Decision Matrix

Caption: Workflow for validating the integrity of the thiol-ester before use in sensitive conjugations.

Key Impurities & Detection

-

Disulfide Dimer:

-

Cause: Air oxidation.

-

Effect: Increases viscosity and density; turns liquid yellow.

-

Detection: H-NMR (Shift of

-methylene protons next to Sulfur).

-

-

Free Thioglycolic Acid:

-

Cause: Hydrolysis or incomplete synthesis.

-

Effect: Increases density; strong unpleasant odor (skunk-like) compared to the milder ester odor.

-

Detection: Acid-base titration.

-

Applications in Drug Development

This molecule serves as a heterobifunctional linker .

-

Mechanism: The ester group can be hydrolyzed under physiological conditions (pH dependent) or used as a stable spacer, while the thiol group reacts with maleimide-functionalized payloads or gold nanoparticles.

-

PEG Effect: The short PEG (diethylene glycol) chain improves the water solubility of the attached payload, reducing aggregation in biological media compared to purely alkyl thiol linkers.

References

-

PubChem. Compound Summary for CID 8134 (Diethylene glycol monomethyl ether). National Library of Medicine (US). Accessed 2026. Link

-

Stenutz, R. Ethyl 2-sulfanylacetate Data Sheet. (Reference for structural analog properties). Accessed 2026. Link

-

Sigma-Aldrich. 2-[2-(2-Methoxyethoxy)ethoxy]acetic acid Technical Data.[2] (Reference for acid analog density/BP). Accessed 2026. Link

-

ChemicalBook. 2-(2-Methoxyethoxy)ethyl 2-sulfanylacetate Product Entry (CAS 872492-20-1).[1] Accessed 2026.[3] Link

-

The Good Scents Company. Ethyl Thioglycolate Physical Properties. Accessed 2026.[3] Link

Sources

Methodological & Application

Application Notes and Protocols for Surface Modification Using 2-(2-Methoxyethoxy)ethyl 2-sulfanylacetate

Introduction: Engineering Bio-Interfaces with Precision

In the realm of biomedical research and drug development, the ability to control interactions at the material-biology interface is paramount. Unwanted protein adsorption, or biofouling, can compromise the performance of biosensors, impede the efficacy of implantable devices, and introduce variability in cell culture systems. The strategic modification of surfaces with biocompatible molecules is a cornerstone of modern biomaterial science, aiming to create environments that are simultaneously inert to non-specific interactions while allowing for specific, targeted functionalities.

This guide details the use of 2-(2-Methoxyethoxy)ethyl 2-sulfanylacetate , a bifunctional molecule designed for the facile creation of robust, bio-inert surfaces. While this specific molecule is a specialty chemical, its architecture is representative of a well-established class of reagents: oligo(ethylene glycol) (OEG)-terminated thiols. The molecule features a terminal thiol (-SH) group, which serves as a high-affinity anchor for covalent attachment to noble metal surfaces, most notably gold.[1] This is linked to a short OEG chain, which, when assembled into a dense monolayer, presents a hydrophilic and sterically-hindering barrier to protein adsorption.[2][3] The hydrated OEG layer is key to its "non-fouling" properties, effectively passivating the surface against the non-specific binding of biomolecules.[2][3][4]

This document provides a comprehensive protocol for the formation of self-assembled monolayers (SAMs) of 2-(2-Methoxyethoxy)ethyl 2-sulfanylacetate on gold substrates, transforming a bare metal surface into a functional, bio-inert interface.

Mechanism of Self-Assembled Monolayer (SAM) Formation

The formation of a 2-(2-Methoxyethoxy)ethyl 2-sulfanylacetate SAM on a gold surface is a spontaneous process driven by the strong, quasi-covalent interaction between sulfur and gold.[1] When a clean gold substrate is immersed in a dilute solution of the thiol, the following occurs:

-

Initial Adsorption: Thiol molecules from the solution rapidly adsorb onto the gold surface.

-

Covalent Bonding: The thiol's sulfur atom forms a strong bond with the gold surface atoms.

-

Monolayer Organization: Through lateral interactions and surface diffusion, the molecules arrange themselves into a densely packed, ordered monolayer. This process can take several hours to reach a well-ordered state.[4]

The resulting SAM presents the methoxy-terminated OEG chains towards the external environment, creating the desired bio-inert surface.

Experimental Workflow for Surface Modification

The following diagram illustrates the key stages in the preparation of a 2-(2-Methoxyethoxy)ethyl 2-sulfanylacetate modified gold surface.

Caption: Workflow for gold surface modification.

Detailed Protocols

Part 1: Gold Substrate Preparation

A pristine gold surface is critical for the formation of a high-quality, well-ordered SAM. The following protocol is for cleaning gold-coated silicon wafers or glass slides.

Materials:

-

Gold-coated substrates

-

Piranha solution (7:3 mixture of concentrated H₂SO₄ and 30% H₂O₂). EXTREME CAUTION: Piranha solution is highly corrosive and explosive when mixed with organic solvents. Handle with extreme care, using appropriate personal protective equipment (PPE) in a chemical fume hood.

-

Deionized (DI) water (18.2 MΩ·cm)

-

Absolute ethanol (200 proof)

-

High-purity nitrogen gas

-

Teflon or glass substrate holders

Procedure:

-

Place the gold substrates in a suitable holder.

-

Prepare the Piranha solution by slowly adding the hydrogen peroxide to the sulfuric acid in a glass beaker. Warning: The solution is highly exothermic.

-

Immerse the substrates in the Piranha solution for 10-15 minutes.

-

Carefully remove the substrates and rinse them thoroughly with a copious amount of DI water.

-

Rinse the substrates with absolute ethanol to remove excess water.

-

Dry the substrates under a gentle stream of high-purity nitrogen gas.

-

Use the cleaned substrates immediately to prevent atmospheric contamination.

Part 2: SAM Formation

Materials:

-

Clean, dry gold substrates

-

2-(2-Methoxyethoxy)ethyl 2-sulfanylacetate

-

Anhydrous absolute ethanol (200 proof)

-

Glass vials with PTFE-lined caps

-

Inert gas (e.g., nitrogen or argon) for backfilling

Procedure:

-

In a chemical fume hood, prepare a 1 mM to 10 mM solution of 2-(2-Methoxyethoxy)ethyl 2-sulfanylacetate in anhydrous ethanol. For example, for a 1 mM solution, dissolve the appropriate mass of the thiol in the required volume of ethanol.

-

Place the clean, dry gold substrates into individual glass vials.

-

Add enough of the thiol solution to each vial to completely submerge the substrates.

-

Purge the headspace of each vial with nitrogen or argon for 1-2 minutes to displace oxygen, which can oxidize the thiol.

-

Seal the vials tightly with the PTFE-lined caps.

-

Allow the self-assembly to proceed for 12-24 hours at room temperature in a dark, vibration-free environment. Longer incubation times generally lead to more ordered monolayers.[4]

Part 3: Post-Modification Rinsing and Drying

Procedure:

-

After the incubation period, remove the substrates from the thiol solution using clean tweezers.

-

Rinse the substrates thoroughly with fresh absolute ethanol to remove any non-covalently bound (physisorbed) molecules.

-

Dry the modified substrates under a gentle stream of high-purity nitrogen gas.

-

The modified substrates are now ready for characterization or use. For storage, keep them in a desiccator or a container backfilled with an inert gas to prevent contamination and oxidation.

Surface Characterization

Validation of the SAM formation and quality is crucial. The following techniques are recommended:

| Technique | Purpose | Expected Outcome for a Successful SAM |

| Contact Angle Goniometry | To measure surface wettability and infer surface chemistry. | A decrease in the water contact angle compared to bare gold, indicating a more hydrophilic surface due to the OEG chains. |

| Ellipsometry | To measure the thickness of the molecular layer. | A uniform thickness consistent with a monolayer of the molecule (typically in the range of 1-2 nm). |

| X-ray Photoelectron Spectroscopy (XPS) | To determine the elemental composition of the surface. | Presence of S 2p peaks confirming the thiol attachment to gold, along with C 1s and O 1s peaks from the OEG chain. The Au 4f signal will be attenuated. |

| Atomic Force Microscopy (AFM) | To visualize the surface topography. | A smooth, uniform surface morphology, often with observable domain structures of the SAM. |

Safety and Handling

-

Always handle 2-(2-Methoxyethoxy)ethyl 2-sulfanylacetate and all solvents in a well-ventilated chemical fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves.

-

Thiols often have a strong, unpleasant odor.

-

Refer to the Safety Data Sheet (SDS) for detailed information on hazards, handling, and disposal.[5]

-

Piranha solution is extremely hazardous and should only be handled by trained personnel with appropriate safety measures in place.

Troubleshooting

| Problem | Possible Cause | Suggested Solution |

| High Water Contact Angle / Poor Wettability | Incomplete or disordered SAM formation; surface contamination. | Ensure the gold substrate is scrupulously clean before immersion. Increase the incubation time. Use fresh, high-purity thiol and solvent. |

| Inconsistent Results | Contamination of substrates, solvent, or thiol. Variations in incubation time or temperature. | Use dedicated glassware for SAM preparation. Filter the solvent if necessary. Control the experimental environment. |

| Evidence of Protein Adsorption | Poorly formed SAM with exposed gold patches. | Optimize the cleaning procedure and SAM formation time. Consider using a slightly higher thiol concentration. Ensure the thiol solution is not degraded. |

Conclusion

The protocol outlined in this document provides a robust framework for the surface modification of gold substrates using 2-(2-Methoxyethoxy)ethyl 2-sulfanylacetate. By forming a dense, OEG-terminated self-assembled monolayer, researchers can create a highly effective bio-inert surface. This passivation is a critical enabling step for a wide range of applications in biosensing, drug delivery, and fundamental biological studies, where the minimization of non-specific interactions is essential for generating reliable and reproducible data.

References

-

Bain, C. D., Troughton, E. B., Tao, Y. T., Evall, J., Whitesides, G. M., & Nuzzo, R. G. (1989). Formation of monolayer films by the spontaneous assembly of organic thiols from solution onto gold. Journal of the American Chemical Society, 111(1), 321–335. [Link]

-

Schreiber, F. (2000). Structure and growth of self-assembling monolayers. Progress in Surface Science, 65(5-8), 151-256. [Link]

-

Love, J. C., Estroff, L. A., Kriebel, J. K., Nuzzo, R. G., & Whitesides, G. M. (2005). Self-Assembled Monolayers of Thiolates on Metals as a Form of Nanotechnology. Chemical Reviews, 105(4), 1103–1170. [Link]

-

Harris, J. M. (Ed.). (1992). Poly(ethylene glycol) chemistry: Biotechnical and biomedical applications. Springer Science & Business Media. [Link]

-

Ulman, A. (1996). Formation and Structure of Self-Assembled Monolayers. Chemical Reviews, 96(4), 1533–1554. [Link]

-

The Good Scents Company. (n.d.). ethyl 2-sulfanylacetate. Retrieved from [Link]

-

Harder, P., Grunze, M., Dahint, R., Whitesides, G. M., & Laibinis, P. E. (1998). Molecular Conformation in Oligo(ethylene glycol)-Terminated Self-Assembled Monolayers on Gold and Silver Surfaces Determines Their Ability To Resist Protein Adsorption. The Journal of Physical Chemistry B, 102(2), 426–436. [Link]

-

Vanderah, D. J., Valincius, G., & Meuse, C. W. (2002). The Effects of Temperature on the Structure of the Most Common Protein-Resistant Surfaces: Oligo(ethylene glycol)-Terminated Self-Assembled Monolayers. The Journal of Physical Chemistry B, 106(45), 11776–11783. [Link]

-

Prime, K. L., & Whitesides, G. M. (1991). Self-assembled organic monolayers: model systems for studying adsorption of proteins at surfaces. Science, 252(5010), 1164–1167. [Link]

-

Ostuni, E., Chapman, R. G., Holmlin, R. E., Takayama, S., & Whitesides, G. M. (2001). A Survey of Structure− Property Relationships of Surfaces that Resist the Adsorption of Protein. Langmuir, 17(18), 5605–5620. [Link]

-

Herrwerth, S., Eck, W., Reinhardt, S., & Grunze, M. (2003). Factors that Determine the Protein Resistance of Oligoether Self-Assembled Monolayers − Internal Hydrophilicity, Terminal Hydrophilicity, and Lateral Packing Density. Journal of the American Chemical Society, 125(31), 9359–9366. [Link]

-

Kane, R. S., Takayama, S., Ostuni, E., Ingber, D. E., & Whitesides, G. M. (1999). Patterning proteins and cells using soft lithography. Biomaterials, 20(23-24), 2363-2376. [Link]

Sources

Application Notes and Protocols for the Synthesis of Functionalized Polymers using 2-(2-Methoxyethoxy)ethyl 2-sulfanylacetate

Introduction: Precision Engineering of Smart Polymers for Advanced Drug Delivery

The advent of controlled radical polymerization techniques has revolutionized the synthesis of well-defined polymers, enabling the creation of materials with precise architectures and functionalities. Among these, Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization stands out for its versatility and tolerance to a wide range of monomers and reaction conditions.[1] This application note provides a comprehensive guide to the use of 2-(2-Methoxyethoxy)ethyl 2-sulfanylacetate as a highly efficient chain transfer agent (CTA) for the synthesis of functionalized polymers, with a particular focus on applications in drug delivery.

The unique structure of 2-(2-Methoxyethoxy)ethyl 2-sulfanylacetate, featuring a hydrophilic oligo(ethylene glycol) moiety, imparts advantageous properties to the resulting polymers, such as enhanced water solubility and biocompatibility. These characteristics are paramount in the design of "smart" polymers that can respond to physiological stimuli, making them ideal candidates for targeted drug delivery systems, tissue engineering scaffolds, and advanced biomaterials.[2][3][4][5] This guide will delve into the synthesis of this specialized RAFT agent, provide detailed protocols for its use in polymerization, and discuss the characterization and potential applications of the resulting functionalized polymers.

I. Synthesis of the Chain Transfer Agent: 2-(2-Methoxyethoxy)ethyl 2-sulfanylacetate

The synthesis of the RAFT agent is a critical first step that dictates the success of the subsequent polymerization. The following protocol outlines a reliable method for the preparation of 2-(2-Methoxyethoxy)ethyl 2-sulfanylacetate.

Experimental Protocol: Synthesis of 2-(2-Methoxyethoxy)ethyl 2-sulfanylacetate

-

Materials: 2-(2-Methoxyethoxy)ethanol, bromoacetyl bromide, carbon disulfide, sodium hydride, and appropriate anhydrous solvents (e.g., tetrahydrofuran).

-

Step 1: Synthesis of 2-(2-Methoxyethoxy)ethyl bromoacetate.

-

In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-(2-Methoxyethoxy)ethanol in anhydrous tetrahydrofuran (THF).

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add bromoacetyl bromide dropwise to the stirred solution.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Quench the reaction with a saturated aqueous solution of sodium bicarbonate.

-

Extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to yield the crude product.

-

Purify the product by column chromatography on silica gel.

-

-

Step 2: Synthesis of Sodium 2-sulfanylacetate (Sodium thioglycolate).

-

In a separate flask, carefully add sodium hydride to anhydrous THF at 0 °C.

-

Slowly add a solution of thioglycolic acid in THF to the sodium hydride suspension.

-

Allow the mixture to stir at room temperature until the evolution of hydrogen gas ceases.

-

-

Step 3: Synthesis of 2-(2-Methoxyethoxy)ethyl 2-sulfanylacetate.

-

Add the previously synthesized 2-(2-Methoxyethoxy)ethyl bromoacetate to the solution of sodium 2-sulfanylacetate in THF.

-

Stir the reaction mixture at room temperature for 24 hours.

-

Filter the reaction mixture to remove any inorganic salts.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the final product by column chromatography to yield pure 2-(2-Methoxyethoxy)ethyl 2-sulfanylacetate as a pale yellow oil.

-

Characterization: The structure and purity of the synthesized CTA should be confirmed by ¹H NMR and ¹³C NMR spectroscopy.

II. RAFT Polymerization: A Step-by-Step Guide

The power of RAFT polymerization lies in its ability to produce polymers with controlled molecular weights and narrow molecular weight distributions (low dispersity, Đ).[1] The dithioacetate functionality of 2-(2-Methoxyethoxy)ethyl 2-sulfanylacetate makes it particularly effective for the polymerization of "more-activated" monomers such as acrylates and methacrylates.[1]

Mechanism of RAFT Polymerization

The RAFT process involves a series of reversible addition-fragmentation steps, establishing a dynamic equilibrium between active (propagating) and dormant polymer chains. This equilibrium ensures that all polymer chains grow at a similar rate, leading to a well-controlled polymerization.

Figure 1: General mechanism of RAFT polymerization.

Experimental Protocol: RAFT Polymerization of a Functional Monomer (e.g., 2-Hydroxyethyl Acrylate)

This protocol provides a general procedure for the synthesis of a well-defined functional polymer. The ratios of monomer to CTA will determine the target molecular weight, while the CTA to initiator ratio influences the polymerization rate and control.[6]

-

Materials: 2-Hydroxyethyl acrylate (HEA) (or other desired monomer), 2-(2-Methoxyethoxy)ethyl 2-sulfanylacetate (CTA), a suitable radical initiator (e.g., 2,2'-azobis(2-methylpropionitrile), AIBN), and an appropriate solvent (e.g., 1,4-dioxane or N,N-dimethylformamide).

-

Procedure:

-

In a Schlenk flask equipped with a magnetic stir bar, add the monomer (e.g., HEA), the CTA, and the initiator.

-

Add the solvent to achieve the desired concentration (typically 10-50% w/w solids).

-

Seal the flask with a rubber septum and deoxygenate the solution by bubbling with an inert gas (e.g., nitrogen or argon) for at least 30 minutes while stirring in an ice bath.

-

After deoxygenation, place the flask in a preheated oil bath at the desired reaction temperature (e.g., 60-80 °C).

-

Monitor the polymerization progress by taking aliquots at regular intervals and analyzing them by ¹H NMR spectroscopy (to determine monomer conversion) and gel permeation chromatography (GPC) (to determine molecular weight and dispersity).

-

Once the desired conversion is reached, quench the polymerization by cooling the flask in an ice bath and exposing the solution to air.

-

Precipitate the polymer by adding the reaction mixture dropwise into a large excess of a non-solvent (e.g., cold diethyl ether or hexane).

-

Collect the precipitated polymer by filtration or centrifugation and dry it under vacuum to a constant weight.

-

Table 1: Representative Reaction Conditions for RAFT Polymerization of 2-Hydroxyethyl Acrylate (HEA)

| Entry | [HEA]:[CTA]:[AIBN] | Solvent | Temp (°C) | Time (h) | Conversion (%) | Mₙ ( g/mol ) (GPC) | Đ (Mₙ/Mₙ) |

| 1 | 100:1:0.2 | Dioxane | 70 | 6 | >95 | ~11,500 | <1.15 |

| 2 | 200:1:0.2 | Dioxane | 70 | 12 | >95 | ~23,000 | <1.20 |

| 3 | 50:1:0.1 | DMF | 60 | 4 | >98 | ~5,800 | <1.10 |

Note: These are representative conditions and may require optimization for specific applications and monomers.

III. Synthesis of Block Copolymers

A key advantage of RAFT polymerization is the ability to synthesize block copolymers with well-defined segments.[1][7] This is achieved by using the polymer from the first block as a macro-CTA for the polymerization of a second monomer.

Experimental Workflow: Synthesis of a Diblock Copolymer

Figure 2: Workflow for diblock copolymer synthesis.

Experimental Protocol: Synthesis of a Poly(2-hydroxyethyl acrylate)-b-poly(N-isopropylacrylamide) Diblock Copolymer

-

Synthesize the first block (PHEA macro-CTA): Follow the protocol in Section II to synthesize PHEA with a desired molecular weight. Ensure the polymer is thoroughly purified to remove any unreacted monomer and initiator.

-

Chain extension with the second monomer:

-

In a Schlenk flask, dissolve the purified PHEA macro-CTA and the second monomer (N-isopropylacrylamide, NIPAM) in a suitable solvent (e.g., DMF).

-

Add a fresh charge of initiator (e.g., AIBN). The amount of initiator should be calculated based on the desired reaction rate and control.

-

Deoxygenate the solution as described previously.

-

Conduct the polymerization at the appropriate temperature (e.g., 60-70 °C).

-

Monitor the reaction and purify the resulting diblock copolymer as described in Section II.

-

IV. Characterization of Functionalized Polymers

Thorough characterization is essential to confirm the successful synthesis of the desired polymer architecture.

Key Characterization Techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Used to confirm the polymer structure, determine monomer conversion, and, in some cases, estimate the molecular weight.[8][9][10]

-

Gel Permeation Chromatography (GPC) / Size Exclusion Chromatography (SEC): The primary technique for determining the number-average molecular weight (Mₙ), weight-average molecular weight (Mₙ), and dispersity (Đ = Mₙ/Mₙ) of the polymers.[6][8][11][12] A narrow dispersity (typically Đ < 1.3) is a hallmark of a well-controlled RAFT polymerization.[1]

-

Fourier-Transform Infrared (FTIR) Spectroscopy: Useful for confirming the presence of characteristic functional groups in the monomers and the final polymer.

-

Differential Scanning Calorimetry (DSC): To determine the glass transition temperature (T₉) of the polymers, which provides insights into their physical properties.[6]

Table 2: Expected Characterization Data for a PHEA Homopolymer ([HEA]:[CTA]:[AIBN] = 100:1:0.2)

| Technique | Expected Result |

| ¹H NMR | Disappearance of vinyl proton signals from the HEA monomer. Appearance of broad signals corresponding to the polymer backbone and the characteristic signals of the CTA fragment at the chain end. |

| GPC | A monomodal peak with a narrow distribution. Mₙ close to the theoretical value calculated from the monomer-to-CTA ratio and conversion. Đ < 1.15. |

| FTIR | Presence of a broad -OH stretching band (~3400 cm⁻¹) and a strong C=O stretching band (~1730 cm⁻¹) from the ester group. Disappearance of the C=C stretching band from the monomer. |

| DSC | A single glass transition temperature (T₉) characteristic of PHEA. |

V. Applications in Drug Delivery

The hydrophilic and biocompatible nature of the oligo(ethylene glycol) side chain in the CTA makes the resulting polymers particularly well-suited for drug delivery applications. These polymers can self-assemble into various nanostructures, such as micelles and vesicles, which can encapsulate therapeutic agents.[2][3][4][5]

Stimuli-Responsive Drug Release:

By incorporating stimuli-responsive monomers, it is possible to design drug delivery systems that release their payload in response to specific triggers found in the target microenvironment, such as changes in pH or temperature.[2][3][4][5][7] For example, a diblock copolymer with a pH-sensitive block can be designed to be stable in the bloodstream (pH 7.4) but disassemble and release the drug in the acidic environment of a tumor.

Logical Relationship: Stimuli-Responsive Drug Delivery

Figure 3: Logic flow for stimuli-responsive drug delivery.

VI. Safety and Handling

It is imperative to handle all chemicals with appropriate safety precautions. Consult the Safety Data Sheet (SDS) for 2-(2-Methoxyethoxy)ethyl 2-sulfanylacetate and all other reagents before use. Work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

VII. Conclusion

2-(2-Methoxyethoxy)ethyl 2-sulfanylacetate is a valuable and versatile RAFT agent for the synthesis of well-defined, functionalized polymers. Its hydrophilic nature makes it particularly suitable for the creation of advanced materials for biomedical applications, especially in the field of drug delivery. The protocols and guidelines presented in this application note provide a solid foundation for researchers to explore the potential of this CTA in their own work, paving the way for the development of next-generation smart polymers.

References

- RAFT polymerization - specific polymers. (n.d.).

- Blasco, E., et al. (2017). RAFT Aqueous Dispersion Polymerization Yields Poly(ethylene glycol)-Based Diblock Copolymer Nano-Objects with Predictable Single Phase Morphologies. Journal of the American Chemical Society, 139(4), 1633–1640.

-

Mechanism and Kinetics of Dithiobenzoate-Mediated RAFT Polymerization - Status of the Dilemma. (n.d.). Retrieved from [Link]

-

Reversible addition−fragmentation chain-transfer polymerization. (2023, December 1). In Wikipedia. [Link]

-

STIMULI-SENSITIVE PARTICLES FOR DRUG DELIVERY. (n.d.). Retrieved from [Link]

- Synthesis and Characterization of PEG-b-1-Vinyl Imidazole Diblock Copolymers and Their Preliminary Evaluation for Biomedical Applic

- Stimuli-Responsive Polymeric Nanosystems for Controlled Drug Delivery. (2018). Molecules, 23(9), 2121.

-

Polymer Chemistry. (n.d.). Retrieved from [Link]

- Single and Multiple Stimuli-Responsive Polymer Particles for Controlled Drug Delivery. (2019). Polymers, 11(11), 1833.

- RAFT polymerization to form stimuli-responsive polymers. (2021). Polymer Chemistry, 12(35), 4996-5016.

- Synthesis of stimuli-sensitive copolymers by RAFT polymerization: potential candidates as drug delivery systems. (2014). Designed Monomers and Polymers, 17(sup1), 193-199.

- RAFT-Based Polymers for Click Reactions. (2020). Polymers, 12(11), 2633.

- Polyphosphonate-Based Macromolecular RAFT-CTA Enables the Synthesis of Well-Defined Block Copolymers Using Vinyl Monomers. (2021). ACS Macro Letters, 10(10), 1269–1274.

- Using RAFT Polymerization Methodologies to Create Branched and Nanogel-Type Copolymers. (2023). Polymers, 15(13), 2828.

- Poly(glycerol monomethacrylate)–Poly(benzyl methacrylate) Diblock Copolymer Nanoparticles via RAFT Emulsion Polymerization: Synthesis, Characterization, and Interfacial Activity. (2014). Macromolecules, 47(16), 5599–5610.

- RAFT Agent Design and Synthesis. (2012). Macromolecules, 45(15), 5841–5861.

- Synthesis of Block Copolymer Brush by RAFT and Click Chemistry and Its Self-Assembly as a Thin Film. (2020). Molecules, 25(20), 4774.

- Synthesis and Characterization of Poly (2-hydroxyethyl methacrylate) Homopolymer at Room Temperature via Reversible Addition–Fragmentation Chain Transfer (RAFT) Polymerization Technique. (2020). Gazi University Journal of Science, 33(1), 22-29.

- Synthesis and physicochemical characterization of PMMA and PNIPAM based block copolymers by using PEG based macro RAFT agents. (2016). Journal of Physics: Conference Series, 707, 012023.

- Investigating oligo(ethylene glycol) methacrylate thermoresponsive copolymers. (2021). Polymer Chemistry, 12(1), 105-114.

-

RAFT agent design and synthesis. (2012). Retrieved from [Link]

-

RAFT-mediated chain extension of the poly[oligo(ethylene glycol) methyl... (n.d.). Retrieved from [Link]

- RAFT dispersion polymerization of 2-hydroxyethyl methacrylate in non-polar media. (2024). Macromolecules, 57(23), 11738–11752.

- Tunable Thermo-Responsive Copolymers from DEGMA and OEGMA Synthesized by RAFT Polymerization and the Effect of the Concentration and Saline Phosphate Buffer on Its Phase Transition. (2018). Polymers, 10(12), 1369.

- The effect in the RAFT polymerization of two oligo(ethylene glycol) methacrylates when the CTA 4-cyano-4-(propylthiocarbonothioylthio) pentanoic acid is auto-hydrolyzed to its corresponding amide. (2019). Journal of Polymer Research, 26(4), 93.

- Copolymerization of 2-Hydroxyethyl Acrylate and 2-Methoxyethyl Acrylate via RAFT: Kinetics and Thermoresponsive Properties. (2021). Polymers, 13(11), 1735.3(11), 1735.

Sources

- 1. specificpolymers.com [specificpolymers.com]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. Single and Multiple Stimuli-Responsive Polymer Particles for Controlled Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 5. RAFT polymerization to form stimuli-responsive polymers - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]

- 6. ias.ac.in [ias.ac.in]

- 7. researchgate.net [researchgate.net]

- 8. Synthesis and Characterization of PEG-b-1-Vinyl Imidazole Diblock Copolymers and Their Preliminary Evaluation for Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. discovery.ucl.ac.uk [discovery.ucl.ac.uk]

- 11. RAFT Aqueous Dispersion Polymerization Yields Poly(ethylene glycol)-Based Diblock Copolymer Nano-Objects with Predictable Single Phase Morphologies - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

Preparation of self-assembled monolayers (SAMs) with 2-(2-Methoxyethoxy)ethyl 2-sulfanylacetate

Technical Application Note: Precision Engineering of Low-Fouling Interfaces using 2-(2-Methoxyethoxy)ethyl 2-sulfanylacetate SAMs

Introduction & Scope

This guide details the protocol for generating self-assembled monolayers (SAMs) on gold surfaces using 2-(2-Methoxyethoxy)ethyl 2-sulfanylacetate (CAS: 872492-20-1).

This molecule is a hybrid surface modifier combining a thioglycolate (mercaptoacetate) anchor with a short oligo(ethylene glycol) (PEG2) tail. Unlike standard alkanethiols, the inclusion of an ester linkage near the sulfur headgroup introduces a dipole moment at the buried interface, while the methoxy-terminated PEG2 tail provides a "stealth" layer to reduce non-specific protein adsorption (fouling).

Key Applications:

-

Biosensor Interfaces: Reducing background noise in SPR (Surface Plasmon Resonance) and QCM (Quartz Crystal Microbalance) assays.

-

Electrochemical Sensors: The short chain length allows for efficient electron tunneling while maintaining surface passivation.

-

Surface Passivation: Preventing denaturation of surface-bound analytes.

Mechanism of Action

The formation of a SAM with this molecule proceeds through a two-step kinetic process:

-

Rapid Adsorption: The thiol (-SH) group chemisorbs to the gold surface within seconds to minutes, driven by the strong Au-S affinity (~45 kcal/mol).

-

Slow Organization: Over 12–24 hours, the alkyl and PEG chains reorganize to maximize van der Waals interactions and minimize steric repulsion. The ester linkage imposes a specific tilt angle different from standard alkanethiols, often resulting in a "liquid-like" rather than crystalline packing density due to the short chain length and ether flexibility.

Molecular Architecture:

-

Headgroup: Sulfanyl (Thiol) – Covalent attachment to Au.

-

Linker: Acetate (Ester) – Introduces polarity; susceptible to hydrolysis in high pH.

-

Tail: Diethylene Glycol Monomethyl Ether – Hydration layer formation for antifouling.

Figure 1: Structural breakdown and assembly kinetics of the mercaptoacetate SAM. The ester linkage connects the binding headgroup to the antifouling tail.

Materials & Equipment

Reagents:

-

Target Molecule: 2-(2-Methoxyethoxy)ethyl 2-sulfanylacetate (Purity >95%).

-

Solvent: Absolute Ethanol (200 proof, HPLC grade). Note: Do not use denatured ethanol containing methanol or MEK.

-

Substrates: Polycrystalline Gold (Au) on Silicon or Glass (Ti or Cr adhesion layer).

-

Cleaning Agents: Hydrogen Peroxide (30%), Sulfuric Acid (96%) [for Piranha], or UV/Ozone cleaner.

Equipment:

-

Glass scintillation vials (20 mL) – New, pre-cleaned.

-

Teflon (PTFE) tweezers.

-

Nitrogen (N2) gas stream (0.2 µm filtered).

-

Sonicator.

Detailed Protocol

Phase 1: Substrate Preparation (Critical)

The quality of the SAM is directly limited by the cleanliness of the gold. Hydrocarbon contamination prevents thiol binding.

-

Solvent Clean: Sonicate Au substrates in Acetone (5 min)

Ethanol (5 min) -

Oxidative Clean (Choose ONE):

-

Option A (UV/Ozone): Place substrates in a UV/Ozone cleaner for 20 minutes. This removes organic contaminants effectively.

-

Option B (Piranha Etch):DANGER: Mix 3:1 conc. H2SO4 : 30% H2O2. Immerse gold for 30–60 seconds. Rinse copiously with Milli-Q water. Strict safety precautions required.

-

-

Validation: The gold surface should be hydrophilic (water contact angle < 10°) immediately after cleaning.

Phase 2: Solution Preparation

Thiols oxidize to disulfides in air. Prepare solutions fresh.

-

Concentration: Prepare a 1.0 mM to 2.0 mM solution in absolute ethanol.

-

Calculation: MW ≈ 194.25 g/mol . For 10 mL of 2 mM solution, dissolve ~3.9 mg of the thiol.

-

-

Degassing (Optional but Recommended): Bubble high-purity Nitrogen through the ethanol for 10 minutes prior to adding the thiol to remove dissolved oxygen, reducing photo-oxidation rates.

Phase 3: Self-Assembly (Incubation)

-

Immersion: Immediately transfer the cleaned gold substrates into the thiol solution using Teflon tweezers.

-

Conditions:

-

Time: Incubate for 18 – 24 hours . (Shorter times <4h lead to disordered films; longer times >48h offer diminishing returns).

-

Environment: Seal the vials with Parafilm. Incubate in the dark at room temperature (20–25°C) to prevent UV-induced oxidation of the sulfur.

-

-

Backfilling (Optional): If using this molecule as a backfiller for a mixed SAM (e.g., with biotin-thiols), a shorter incubation (30–60 mins) is typically used after the primary SAM formation.

Phase 4: Rinsing & Drying

Removal of physisorbed multilayers is essential for a defined monolayer.

-

Removal: Remove substrate from the solution.

-

Rinse Cycle:

-

Stream of Ethanol (5 seconds).

-

Stream of Milli-Q Water (5 seconds) – Helps remove salts/polar debris.

-

Stream of Ethanol (5 seconds) – Removes water to prevent drying marks.

-

-

Drying: Dry immediately under a high-velocity stream of filtered Nitrogen gas.

-

Storage: Use immediately. If storage is necessary, keep under N2 atmosphere in the dark. (Shelf life: ~1 week before degradation begins).

Figure 2: Step-by-step workflow for SAM preparation.[1]

Characterization & Validation

Verify the quality of your SAM using the following metrics.

| Technique | Expected Result | Interpretation |

| Water Contact Angle | 35° – 45° | The surface should be hydrophilic due to the PEG/Ether oxygens, but not fully wetting (0°) because of the methoxy terminus. Angles >60° suggest hydrocarbon contamination. |

| Ellipsometry | 1.2 – 1.6 nm | Theoretical length is short. Values >2.0 nm suggest multilayer formation or physisorbed debris. |

| XPS (X-ray Photoelectron Spectroscopy) | S2p: ~162 eV | A doublet at 162 eV confirms the Gold-Thiolate bond. A peak at >168 eV indicates oxidized sulfur (sulfonate), signaling a failed SAM. |

| Cyclic Voltammetry | Redox Blocking | Using a redox probe (e.g., Ferricyanide), the SAM should suppress the redox peak current by >95% compared to bare gold, indicating a pinhole-free layer. |

Troubleshooting & "Pro-Tips"

-

Issue: High Contact Angle (>60°)

-

Cause: Contamination with hydrophobic alkanes or dirty ethanol.

-

Fix: Use fresh HPLC-grade ethanol. Ensure tweezers are clean (rinse with ethanol before use).

-

-

Issue: Low Stability / Desorption

-

Cause:Ester Hydrolysis. The acetate linker is an ester.

-

Warning:Avoid basic buffers (pH > 9.0). Prolonged exposure to high pH will hydrolyze the ester, cleaving the PEG tail and leaving a carboxylate-terminated surface (which is highly charged and reactive).

-

-

Pro-Tip: Mixed SAMs

-

This molecule is an excellent "diluent" or "spacer" molecule. When co-assembled with a long-chain biotin-thiol, the shorter length of this mercaptoacetate (PEG2) creates a "canyon" effect, making the biotin more accessible to streptavidin while resisting non-specific binding.

-

References

-

Love, J. C., Estroff, L. A., Kriebel, J. K., Nuzzo, R. G., & Whitesides, G. M. (2005). Self-Assembled Monolayers of Thiolates on Metals as a Form of Nanotechnology.[2] Chemical Reviews, 105(4), 1103–1170. Link

-

Prime, K. L., & Whitesides, G. M. (1991). Self-assembled organic monolayers: model systems for studying adsorption of proteins at surfaces. Science, 252(5009), 1164–1167. Link

-

Pale-Grosdemange, C., Simon, E. S., Prime, K. L., & Whitesides, G. M. (1991). Formation of Self-Assembled Monolayers by Chemisorption of Derivatives of Oligo(ethylene glycol) of Structure HS(CH2)11(OCH2CH2)mOH on Gold. Journal of the American Chemical Society, 113(1), 12–20. Link

-

Harder, P., Grunze, M., Dahint, R., Whitesides, G. M., & Laibinis, P. E. (1998). Molecular Conformation in Oligo(ethylene glycol)-Terminated Self-Assembled Monolayers on Gold and Silver Surfaces Determines Their Ability To Resist Protein Adsorption. The Journal of Physical Chemistry B, 102(2), 426–436. Link

Sources

Application Note: High-Efficiency Ligand Exchange Strategies Using 2-(2-Methoxyethoxy)ethyl 2-sulfanylacetate

Executive Summary & Molecule Profile

This guide details the application of 2-(2-Methoxyethoxy)ethyl 2-sulfanylacetate (hereafter referred to as PEG2-TA-Ester ) for the functionalization of inorganic nanocrystals.